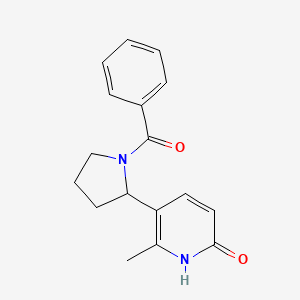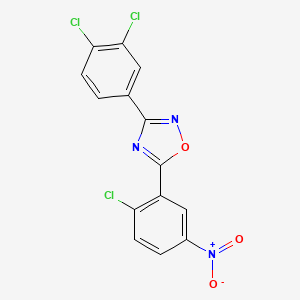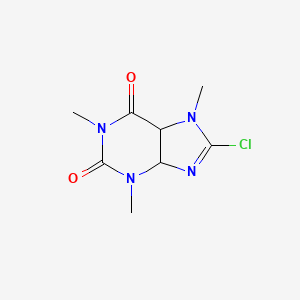
5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one is a complex organic compound that features a pyrrolidine ring fused with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of various fine chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Phenylethyl)pyrrolidine: An analogue where the amine has been replaced by a pyrrolidine ring.
Diethyl (5-oxopyrrolidin-2-yl)phosphonate: A compound with a similar pyrrolidine structure.
Uniqueness
5-(1-Benzoylpyrrolidin-2-yl)-6-methylpyridin-2(1H)-one is unique due to its fused pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H18N2O2 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
5-(1-benzoylpyrrolidin-2-yl)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-12-14(9-10-16(20)18-12)15-8-5-11-19(15)17(21)13-6-3-2-4-7-13/h2-4,6-7,9-10,15H,5,8,11H2,1H3,(H,18,20) |
InChI-Schlüssel |
OYCNIPSMGOCMSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=O)N1)C2CCCN2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Benzo[d]thiazol-2-yl(methyl)amino)propanoic acid](/img/structure/B11817396.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11817398.png)


![Tert-butyl 2-[(3-amino-3-iminopropyl)carbamoyloxy]acetate](/img/structure/B11817412.png)







